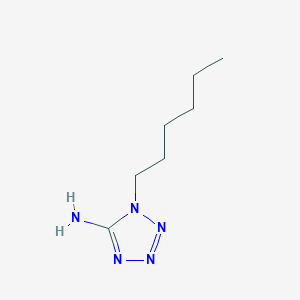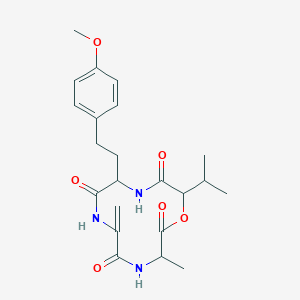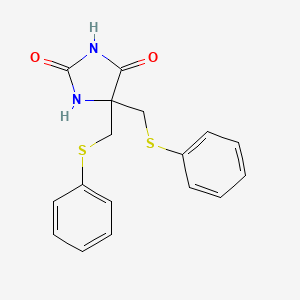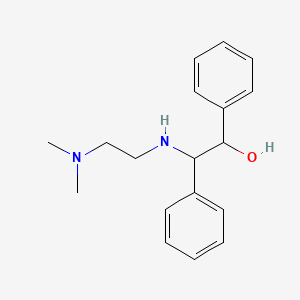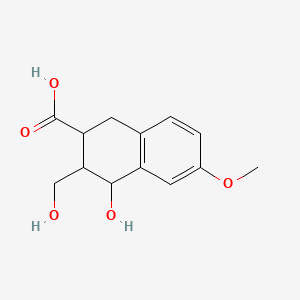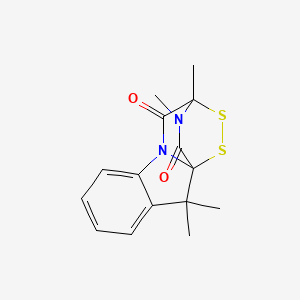
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- is a complex organic compound known for its unique structure and significant biological activities. This compound is part of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological properties and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring system. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures .
化学反应分析
Types of Reactions
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments for various diseases.
作用机制
The mechanism of action of 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of NADPH oxidase, affecting the cell’s oxidative stress response .
相似化合物的比较
Similar Compounds
Gliotoxin: Another compound with a similar structure and biological activity.
Aspergillin: Shares structural similarities and is produced by similar fungal species.
Uniqueness
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
属性
CAS 编号 |
59888-49-2 |
|---|---|
分子式 |
C15H16N2O2S2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2,2,11,15-tetramethyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5,7-triene-10,14-dione |
InChI |
InChI=1S/C15H16N2O2S2/c1-13(2)9-7-5-6-8-10(9)17-11(18)14(3)16(4)12(19)15(13,17)21-20-14/h5-8H,1-4H3 |
InChI 键 |
RMFWVAHDWWKNMY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N3C14C(=O)N(C(C3=O)(SS4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


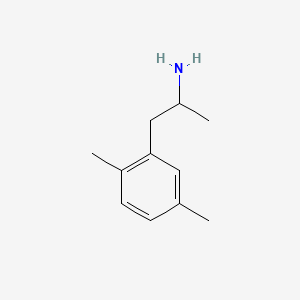

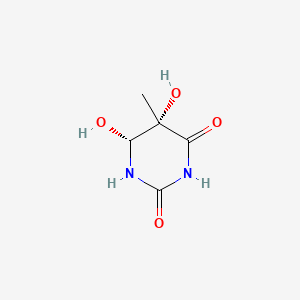


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
